1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
Overview
Description
1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic aromatic organic compound characterized by its pyrazolo[3,4-b]pyridine core structure with methyl groups at the 1 and 3 positions and a cyano group at the 5 position
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of appropriate pyrazolopyridine precursors with cyano groups under specific conditions[_{{{CITATION{{{_2{A new and straightforward route to synthesize novel pyrazolo3,4-b .... This typically involves heating the reactants in the presence of a suitable catalyst.
Green Synthesis: Recent advancements have introduced greener methods, such as microwave-assisted synthesis and grinding techniques, which are more environmentally friendly and efficient.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above, often using continuous flow reactors to ensure consistency and efficiency. The choice of method depends on factors such as cost, scalability, and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, leading to different functional properties.
Substitution: Substitution reactions at different positions of the pyrazolopyridine core can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids and ketones.
Reduction: Amines and other reduced forms.
Substitution: A wide range of substituted pyrazolopyridines.
Mechanism of Action
The synthesis of similar compounds, pyrazolo[3,4-b]pyridine derivatives, has been reported . These compounds are synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provides the desired products with moderate to good yields .
Pyrazolopyridines, the fusion of pyridine systems, have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as anti-cancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.
Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4,6-Diamino-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives
Uniqueness: 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile stands out due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer numerous opportunities for innovation in both research and industry.
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Properties
IUPAC Name |
1,3-dimethylpyrazolo[3,4-b]pyridine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c1-6-8-3-7(4-10)5-11-9(8)13(2)12-6/h3,5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTZQQJPTSRPFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193387-97-1 | |
Record name | 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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